Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate

Descripción

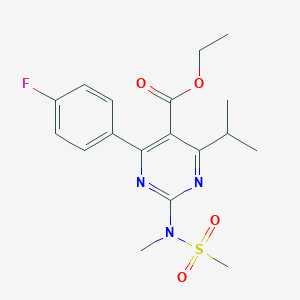

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate (CAS 147118-40-9) is a pyrimidine derivative with a molecular formula of C₁₈H₂₁FN₂O₄S and a molecular weight of 380.44 g/mol. It is structurally related to rosuvastatin, a widely prescribed statin drug, and is classified as an intermediate or impurity in rosuvastatin synthesis . The compound features a pyrimidine core substituted with:

- A 4-fluorophenyl group at position 2.

- An isopropyl group at position 6.

- An N-methylmethylsulfonamido group at position 2.

- An ethyl carboxylate ester at position 3.

These substituents influence its physicochemical properties, such as solubility (logP ~3.38) and polar surface area (PSA ~91.77 Ų), which are critical for its role in drug synthesis and metabolic stability .

Propiedades

IUPAC Name |

ethyl 4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O4S/c1-6-26-17(23)14-15(11(2)3)20-18(22(4)27(5,24)25)21-16(14)12-7-9-13(19)10-8-12/h7-11H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYISRAUZBAYPKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=C1C(C)C)N(C)S(=O)(=O)C)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624006 | |

| Record name | Ethyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147118-30-7 | |

| Record name | Ethyl 4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147118-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 4-(4-fluorophenyl)-2-[(methanesulfonyl)(methyl)amino]-6-(propan-2-yl)pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate, also known by its CAS number 147118-30-7, is a compound of significant interest in medicinal chemistry, particularly in the development of pharmaceuticals. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

With a molecular weight of 395.13 g/mol. Its structure includes a pyrimidine ring substituted with a fluorophenyl group and an isopropyl chain, along with a sulfonamide moiety, which is critical for its biological activity.

This compound exhibits biological activity primarily through its inhibition of specific enzymes involved in metabolic pathways. It has been shown to act as an inhibitor of certain kinases, which are crucial in cancer cell proliferation and survival. The presence of the sulfonamide group enhances its binding affinity to target proteins, thereby increasing its efficacy.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis (programmed cell death) in these cells is attributed to its interference with the signaling pathways that regulate cell division and survival.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Growth inhibition |

| HT-29 (Colon Cancer) | 3.8 | Induction of apoptosis |

| A549 (Lung Cancer) | 4.5 | Cell cycle arrest |

Anti-inflammatory Properties

In addition to its anticancer effects, this compound also exhibits anti-inflammatory properties. Studies have demonstrated that it can reduce levels of pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis.

Case Studies

- Study on MCF-7 Cells : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability and an increase in apoptotic markers after 48 hours of exposure. The study highlighted the compound's potential as a therapeutic agent for breast cancer treatment.

- Inflammation Model : In a murine model of inflammation, administration of this compound led to a marked decrease in paw swelling and reduced levels of TNF-alpha and IL-6 cytokines, indicating its efficacy in modulating inflammatory responses.

Synthesis and Derivatives

The synthesis of this compound involves several steps, typically starting from commercially available pyrimidine derivatives. The synthetic route includes:

- Formation of Pyrimidine Ring : Using appropriate starting materials to construct the pyrimidine framework.

- Introduction of Functional Groups : Sequential reactions to introduce the fluorophenyl group and the sulfonamide moiety.

- Final Esterification : Converting the carboxylic acid to an ester form using ethyl alcohol.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Antihyperlipidemic Activity

Ethyl 4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidine-5-carboxylate is structurally related to Rosuvastatin, a widely used statin for lowering cholesterol levels. Research indicates that this compound can serve as an impurity reference material in the quality control of Rosuvastatin formulations. It plays a role in the analytical studies required during the commercial production of this drug .

1.2 Toxicity Studies

The compound is utilized in toxicity studies associated with drug formulation development. Its derivatives are assessed for potential side effects and safety profiles during preclinical trials . This is crucial for ensuring that new formulations meet regulatory standards before entering clinical trials.

1.3 Quality Control (QC)

In the context of pharmaceutical manufacturing, this compound is important for maintaining quality assurance in drug production. It is involved in the development of analytical methods to detect impurities and ensure batch consistency .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions, including the use of specific reagents such as N,N,N,N,N,N-hexamethylphosphoric triamide and eosin Y bis(tetrabutyl ammonium salt) under irradiation conditions .

Chemical Properties:

- Molecular Formula: C18H22FN3O4S

- Molecular Weight: 401.49 g/mol

- Boiling Point: Approximately 538.3°C

- Melting Point: Ranges from 137°C to 140°C .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

3.1 Study on Impurity Profiling

A study published in Green Chemistry discussed the synthesis and profiling of impurities related to Rosuvastatin, emphasizing the importance of this compound as a reference standard for analytical methods used in pharmaceutical quality control .

3.2 Safety Assessment Studies

Research conducted on the safety assessment of statins included evaluations of this compound to understand its pharmacokinetics and potential toxicological effects when used as an impurity in drug formulations . This research is critical for ensuring patient safety and compliance with regulatory standards.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Structural Analogs

The compound shares structural similarities with several pyrimidine derivatives, primarily intermediates or impurities in statin synthesis. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Functional Group Impact

Position 2 Modifications

- Methylsulfonyl (147118-28-3) : Increases electrophilicity but reduces steric bulk, favoring metabolic oxidation .

Position 5 Modifications

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | Target Compound | 147118-28-3 | 147118-36-3 |

|---|---|---|---|

| Molecular Weight | 380.44 | 366.41 | 368.43 |

| logP | ~3.38 | ~3.10 | ~2.50 |

| PSA (Ų) | 91.77 | 85.60 | 98.20 |

| Solubility (mg/mL) | <1 (predicted) | ~5 | >10 |

Métodos De Preparación

Condensation Reactions for Pyrimidine Formation

The pyrimidine ring is typically constructed via cyclocondensation of β-keto esters with amidines or thioureas. For example:

-

Ethyl 3-(4-fluorophenyl)-3-oxopropanoate reacts with isobutyrylacetate and thiourea derivatives under basic conditions to form the 2-methylthio-substituted pyrimidine core.

-

Catalysts like lanthanum chloride heptahydrate facilitate cyclization at elevated temperatures (100°C), achieving moderate yields.

Key challenges include regioselectivity and byproduct formation, which are mitigated through controlled stoichiometry and solvent selection (e.g., dichloromethane or methanol).

Oxidation of Methylthio to Methylsulfonyl Group

The methylthio (-SMe) group at position 2 must be oxidized to a methylsulfonyl (-SO₂Me) group before substitution with N-methylmethanesulfonamide.

Oxidizing Agents and Conditions

-

Hydrogen Peroxide (H₂O₂) with Ammonium Molybdate : A mixture of 50% H₂O₂ and catalytic ammonium molybdate in dichloromethane/water achieves >90% conversion at 25–30°C.

-

Tricaprylyl Methyl Ammonium Chloride (Aliquat 336) : This phase-transfer catalyst enhances interfacial reactivity, reducing reaction time to 18–20 hours.

Table 1: Oxidation Conditions and Yields

| Oxidizing System | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂O₂ + (NH₄)₆Mo₇O₂₄ | CH₂Cl₂/H₂O | 25–30 | 18–20 | 90.92 |

| mCPBA | CH₂Cl₂ | 0–5 | 2 | 85 |

Post-oxidation, the methylsulfonyl intermediate is isolated via distillation and recrystallization in isopropyl alcohol, achieving >98% purity.

Nucleophilic Substitution with N-Methylmethanesulfonamide

The methylsulfonyl group is displaced by N-methylmethanesulfonamide to introduce the final -(N-methylmethylsulfonamido) moiety.

Reaction Mechanism and Optimization

-

Base-Mediated Displacement : Sodium hydride or potassium hydroxide deprotonates N-methylmethanesulfonamide, generating a nucleophilic sulfonamide anion.

-

Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity, but methanol is preferred industrially for cost and safety.

-

Temperature Control : Reactions proceed at 50–55°C to balance kinetics and side reactions, yielding 80–85% of the target compound.

Critical Industrial Considerations :

-

Avoiding cyanogens chloride and chromatography simplifies scalability.

-

Degassing steps remove residual H₂O₂, preventing undesired oxidations.

Alternative Pathways and Comparative Analysis

One-Pot Multi-Step Synthesis

Recent patents describe telescoping oxidation and substitution steps in a single reactor, reducing isolation steps and improving overall yield (75–80%).

Industrial-Scale Process Improvements

Q & A

Q. Optimization Strategies :

Q. Table 1: Synthesis Parameters

| Parameter | Value/Reagent | Reference |

|---|---|---|

| Catalyst | Ammonium molybdate | |

| Oxidizing Agent | H₂O₂ (30%) | |

| Solvent | Methanol | |

| Crystallization Solvent | Ethanol |

Basic: What experimental techniques are critical for structural elucidation?

Methodological Answer :

X-ray crystallography is the gold standard. Key steps include:

- Data Collection : Use a diffractometer (e.g., Enraf-Nonius CAD-4) with ω/2θ scans and ψ-scan absorption correction .

- Software : SHELXS-97 for structure solution and SHELXL-97 for refinement .

- Hydrogen Bond Analysis : Identify intramolecular C-H⋯O interactions (e.g., 2.58–2.72 Å bond lengths) to confirm molecular stability .

Q. Table 2: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| R[F² > 2σ(F²)] | 0.079 | |

| wR(F²) | 0.206 | |

| Dihedral Angles (Pyrimidine vs. Phenyl) | 26.21°–41.72° |

Advanced: How to resolve discrepancies in crystallographic data (e.g., R-factor anomalies)?

Methodological Answer :

Discrepancies in R-factors may arise from:

Q. Table 3: Refinement Best Practices

| Issue | Solution | Software Command |

|---|---|---|

| High R-factor | Check for missed symmetry (PLATON) | TWIN/BASF in SHELXL |

| Anomalous ADPs | Apply ISOR restraints | ISOR in SHELXL |

Advanced: How to analyze molecular conformation using puckering coordinates?

Methodological Answer :

For pyrimidine rings, puckering coordinates quantify deviations from planarity:

- Definition : Use Cremer-Pople parameters (Q, θ, φ) to describe ring distortion .

- Case Study : The title compound’s pyrimidine ring shows a twist-boat conformation (Q = 0.42 Å, θ = 115°) .

Q. Table 4: Puckering Parameters

| Parameter | Value (Example) | Significance |

|---|---|---|

| Q | 0.42 Å | Puckering amplitude |

| θ | 115° | Type of distortion |

| φ | 30° | Direction of puckering |

Analytical: How to identify and quantify impurities in this compound?

Q. Methodological Answer :

- Chromatography : Use HPLC with a C18 column (MeCN:H₂O = 70:30) and UV detection at 254 nm .

- Mass Spectrometry : LC-MS (ESI+) detects sulfonamide-related impurities (e.g., m/z 381.42 for Rosuvastatin intermediates) .

- Reference Standards : Compare retention times with synthesized impurities (e.g., ZD-1, CAS 289042-11-1) .

Q. Table 5: Common Impurities

| Impurity Name | m/z | Source |

|---|---|---|

| ZD-1 | 381.42 | Sulfonamide intermediate |

| Rosuvastatin Impurity 131 | 716.78 | Dimerization product |

Advanced: What computational methods validate hydrogen-bonding networks?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.